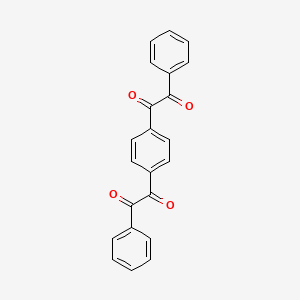

1,4-Bis(phenylglyoxaloyl)benzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bis-substituted benzene derivatives often involves reactions such as the Knoevenagel condensation, as seen in the synthesis of 1,4-bis-(α-cyano-4-methoxystyryl)benzene and related compounds . Another example is the Sonogashira C—C coupling reaction followed by a reduction process, which was used to synthesize 1,4-bis[β-(p-aminophenyl)ethyl]benzene . These methods could potentially be adapted for the synthesis of 1,4-bis(phenylglyoxaloyl)benzene.

Molecular Structure Analysis

The molecular structure of bis-substituted benzene derivatives is often characterized using techniques such as X-ray diffraction. For instance, the structure of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene was determined using single-crystal X-ray diffraction, revealing a quasi-planar structure . Similarly, the structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene was elucidated, showing a dihedral angle between the planes of the triazole and phenyl rings . These studies provide a foundation for understanding the structural aspects of 1,4-bis(phenylglyoxaloyl)benzene.

Chemical Reactions Analysis

The chemical reactivity of bis-substituted benzene derivatives can be inferred from the reactions they undergo. For example, the complex [PdLCl2] derived from a bis-substituted benzene reacts with alcohols to form a chiral cyclometallated complex . This indicates that bis-substituted benzene compounds can participate in complexation reactions with metals, which could be relevant for 1,4-bis(phenylglyoxaloyl)benzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-substituted benzene derivatives are diverse. Some compounds exhibit photoluminescent properties , while others form liquid crystalline phases . The photophysical measurements of 1,4-bis(phenylethynyl)benzene, for example, show conventional emission behavior in solution . These properties are crucial for applications in materials science and could be relevant to the study of 1,4-bis(phenylglyoxaloyl)benzene.

Applications De Recherche Scientifique

Polymer Synthesis and Properties

1,4-Bis(phenylglyoxaloyl)benzene has been utilized in the synthesis of phenyl-substituted polyquinoxalines. These polyquinoxalines demonstrate high oxidative-thermal stability and solubility in common organic solvents. They exhibit glass transition temperatures between 253 and 317°C and polymer decomposition temperatures between 515 and 540°C. These materials can form tough, flexible films and show varying weight loss at high temperatures depending on their structure (Wrasidlo & Augl, 1969).

Antioxidant Activity

Research has demonstrated that certain derivatives of 1,4-bis(phenylglyoxaloyl)benzene, specifically bis heterocycles, exhibit antioxidant activity. For instance, 1,4-bis-(E)-2-(arylsulfonylvinyl)benzene has shown potential as an antioxidant agent. This highlights the compound's relevance in studies focusing on oxidative stress and related biological processes (Lavanya et al., 2015).

Materials Science and Chemistry

1,4-Bis(phenylglyoxaloyl)benzene has been used in the preparation of macro-/mesoporous silica monoliths. These materials, characterized by nitrogen sorption measurements and microscopy, are notable for their well-defined macroporosity and mesoporosity, useful in various industrial and scientific applications (Lehr et al., 2013).

Corrosion Inhibition

In the field of corrosion science, novel compounds derived from 1,4-bis(phenylglyoxaloyl)benzene have been studied for their potential as corrosion inhibitors. These compounds have shown effectiveness in protecting mild steel in acidic environments, suggesting applications in industrial processes and maintenance (Singh & Quraishi, 2016).

Propriétés

IUPAC Name |

1-[4-(2-oxo-2-phenylacetyl)phenyl]-2-phenylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O4/c23-19(15-7-3-1-4-8-15)21(25)17-11-13-18(14-12-17)22(26)20(24)16-9-5-2-6-10-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEGWHHUYNHBNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187315 | |

| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(phenylglyoxaloyl)benzene | |

CAS RN |

3363-97-1 | |

| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003363971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3363-97-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

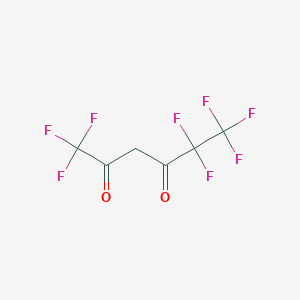

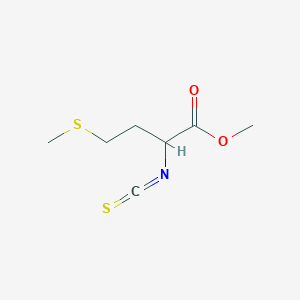

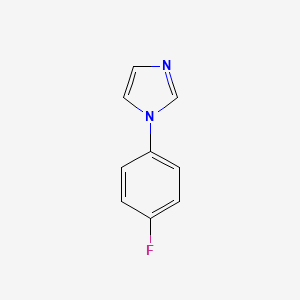

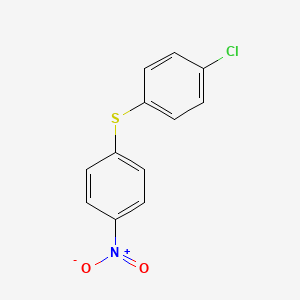

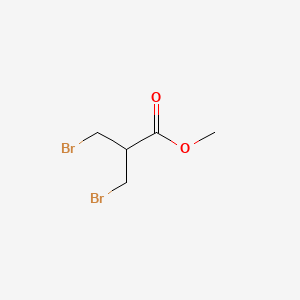

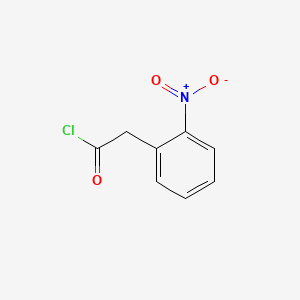

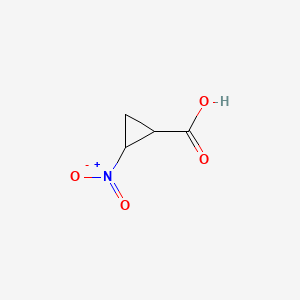

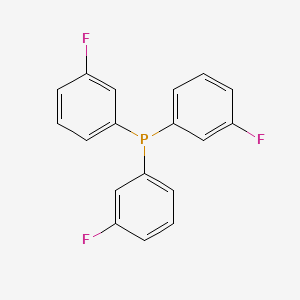

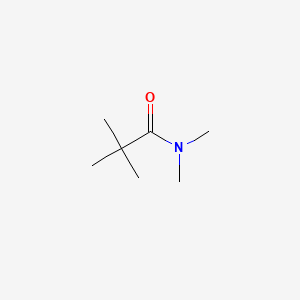

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.